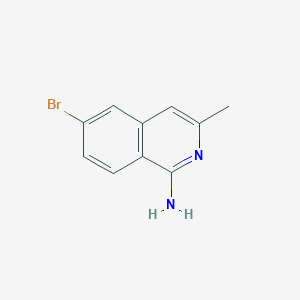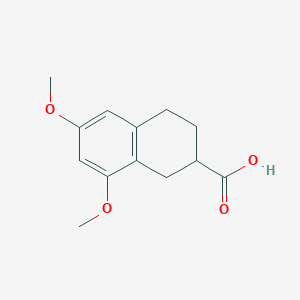
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions, a tetrahydronaphthalene core, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the transformation of 6-methoxy-1-tetralone into the desired acid. The process includes the following steps :
Formation of Ketoester: 6-Methoxy-1-tetralone is treated with diethyl carbonate in the presence of a base to form a ketoester.
Reduction and Dehydration: The ketoester is then reduced using sodium borohydride in ethanol, followed by dehydration with p-toluenesulphonic acid monohydrate to yield an unsaturated ester.
Catalytic Hydrogenation: The unsaturated ester undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to form a saturated ester.
Bromination and Hydrolysis: The saturated ester is brominated using N-bromosuccinimide (NBS) and then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure with methoxy groups at different positions.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Similar core structure with different substituents.
Uniqueness
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of its methoxy groups and carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-10-5-8-3-4-9(13(14)15)6-11(8)12(7-10)17-2/h5,7,9H,3-4,6H2,1-2H3,(H,14,15) |
InChI Key |
ATIBMIAIZFMEQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CC2)C(=O)O)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


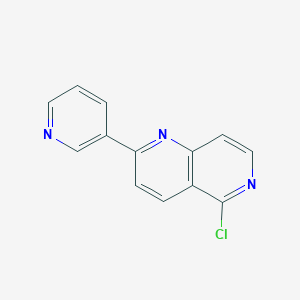
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
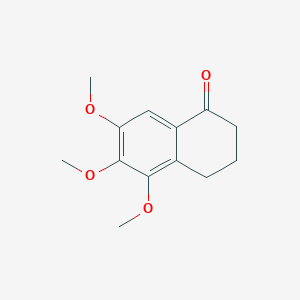
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
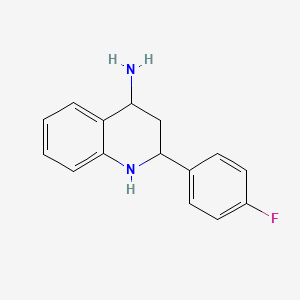
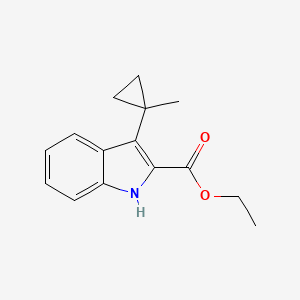
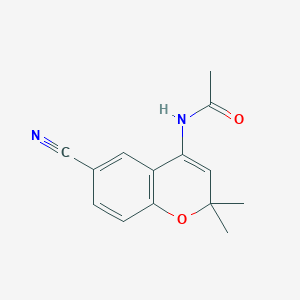

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)
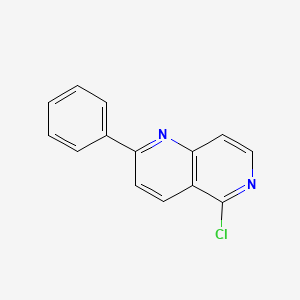
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)
